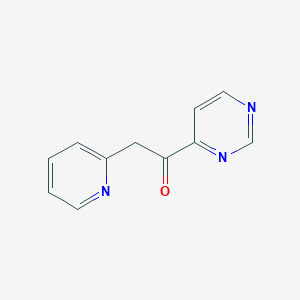
5-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential cytotoxic properties and has been studied for its applications in various biological and chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one typically involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate oxidizing agent, such as iodine or bromine, to yield the desired oxadiazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
5-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of different pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents can be introduced into the oxadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Iodine, bromine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions include various substituted oxadiazole and pyrazole derivatives, which have been studied for their potential biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: For its cytotoxic properties, particularly against cancer cell lines.
Medicine: Potential use as an anticancer agent due to its ability to inhibit cell proliferation.
Industry: Used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with cellular targets, leading to the inhibition of cell proliferation. The compound is believed to interfere with the DNA synthesis process, thereby inducing apoptosis in cancer cells. Molecular modeling studies have shown that the compound can bind to specific enzymes involved in cell cycle regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diphenyl-1H-pyrazole: A precursor in the synthesis of the oxadiazole derivative.
1,3,4-Oxadiazole: A core structure in many biologically active compounds.
Thiazolidine-2,4-dione derivatives: Known for their cytotoxic properties.
Uniqueness
5-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one stands out due to its unique combination of the pyrazole and oxadiazole rings, which confer distinct chemical and biological properties. This combination enhances its potential as a cytotoxic agent and its versatility in various chemical reactions .
Eigenschaften
CAS-Nummer |
917947-68-3 |
|---|---|
Molekularformel |
C17H12N4O2 |
Molekulargewicht |
304.30 g/mol |
IUPAC-Name |
5-(1,3-diphenylpyrazol-4-yl)-3H-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C17H12N4O2/c22-17-19-18-16(23-17)14-11-21(13-9-5-2-6-10-13)20-15(14)12-7-3-1-4-8-12/h1-11H,(H,19,22) |
InChI-Schlüssel |
TYOQYBRLBNTQIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C3=NNC(=O)O3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(2-Aminophenyl)sulfanyl]-5-bromopyrimidine-2,4(1H,3H)-dione](/img/structure/B12910551.png)


![3-bromo-2-(1-bromoethyl)-4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12910575.png)
![1,2,3-Trimethyl-5-(methylsulfanyl)cyclohepta[c]pyrrol-6(2H)-one](/img/structure/B12910586.png)
![1-[5,6-Bis(2-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol](/img/structure/B12910595.png)





![3-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12910644.png)

